molecular formula C12H17NO B13323172 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine

2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine

Cat. No.: B13323172
M. Wt: 191.27 g/mol
InChI Key: SYNPRKAQIYGCET-UHFFFAOYSA-N
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Description

2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine is a bicyclic organic compound featuring a seven-membered annulene ring fused to a benzene ring. The molecule contains a methoxy (-OCH₃) substituent at position 2 and a primary amine (-NH₂) at position 6 (Figure 1). Its molecular formula is C₁₂H₁₇NO, with a calculated molecular weight of 191.27 g/mol.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine

InChI

InChI=1S/C12H17NO/c1-14-12-6-5-10-7-11(13)4-2-3-9(10)8-12/h5-6,8,11H,2-4,7,13H2,1H3

InChI Key

SYNPRKAQIYGCET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(CCC2)N)C=C1

Origin of Product

United States

Preparation Methods

Types of Reactions

2-Methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine;hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the compound into more saturated derivatives.
  • Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

For 6,7,8,9-Tetrahydro-5H-benzoannulen-5-ol:

  • Oxidation: Common oxidizing agents include potassium permanganate (\$$KMnO4\$$) and chromium trioxide (\$$CrO3\$$).
  • Reduction: Sodium borohydride (\$$NaBH4\$$) and lithium aluminum hydride (\$$LiAlH4\$$) are commonly used reducing agents.
  • Substitution: Reagents such as thionyl chloride (\$$SOCl_2\$$) can be used to convert the hydroxyl group into a chloro derivative, which can then undergo further substitution reactions.

Major Products Formed

  • Oxidation: 6,7,8,9-Tetrahydro-5H-benzoannulen-5-one.
  • Reduction: Various reduced derivatives depending on the specific conditions and reagents used.
  • Substitution: A range of substituted benzoannulenes with different functional groups.

Chemical Reactions Analysis

N-Alkylation and Acylation

The primary amine group undergoes alkylation and acylation reactions, altering its electronic and steric properties. Examples include:

Reaction TypeReagentProductConditions
N-Alkylation Di-n-propylamineN,N-dipropyl derivativeRoom temperature, solvent-dependent
Acylation AcrylamideAmide-substituted benzoannulenePyrrolidine enamine intermediate

Reduction Reactions

The compound participates in reduction processes targeting carbonyl groups or amide functionalities:

  • Ketone Reduction : NaBH₄ or LiAlH₄ reduces ketones to alcohols .

  • Amide Reduction : BH₃–THF selectively reduces amides to amines .

Oxidation and Functional Group Interconversions

While not explicitly detailed for this compound, analogous benzoannulenes undergo oxidation of amino groups to nitro derivatives or hydrolysis of amides to amines .

Mechanistic Insights

  • Enamine Chemistry : The enamine intermediate facilitates nucleophilic attack, enabling regioselective alkylation or acylation .

  • Stability and Reactivity : The fused aromatic system stabilizes intermediates, while the methoxy substituent influences electronic effects during reactions.

Key Research Findings

  • Synthetic Versatility : Multiple pathways enable functional group diversification, critical for medicinal chemistry applications .

  • Reagent-Specific Outcomes : Reaction conditions (e.g., solvent, temperature) significantly influence product yield and selectivity .

[Citations: ,, ,, , ]

Scientific Research Applications

2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. The methoxy group can also participate in various chemical interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Comparative Data for Benzo[7]annulen-amine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine 2-OCH₃, 6-NH₂ C₁₂H₁₇NO 191.27 Potential CNS agent; structural analog to Wünsch derivatives
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine 3-OCH₃, 6-NH₂ C₁₂H₁₇NO 191.27 Commercial availability (CAS 152356-79-1)
1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine 1-OCH₃, 6-NH₂ C₁₂H₁₇NO 191.27 High cost; specialized synthesis
9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine 9-CH₃, 6-NH₂ C₁₂H₁₇N 175.27 Diastereomeric mixture; increased lipophilicity
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride 2-NH₂ (HCl salt) C₁₁H₁₅N·HCl 189.71 Enhanced solubility; salt form for drug delivery

Biological Activity

2-Methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : 2-methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine
  • Molecular Formula : C12_{12}H17_{17}NO
  • Molecular Weight : 191.27 g/mol
  • Melting Point : 192-196 °C
  • Solubility : Soluble in organic solvents with varying solubility in water.

Synthesis

The synthesis of 2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine typically involves multi-step organic reactions. The compound can be prepared from starting materials such as 6-amino derivatives of tetrahydrobenzoannulenes through methylation and subsequent reactions with various reagents to introduce the methoxy group and amine functionality .

Antimicrobial Activity

Research indicates that derivatives of benzoannulenes exhibit significant antimicrobial properties. In particular:

  • Antifungal Activity : Some studies suggest that compounds similar to 2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine show inhibitory effects against pathogenic yeast strains such as Candida glabrata and Candida albicans, with minimum inhibitory concentrations (MIC) reported as low as 32 µg/mL .

Anticancer Properties

Investigations into the anticancer potential of benzoannulene derivatives have highlighted their ability to inhibit key pathways involved in tumor growth:

  • NF-kB Inhibition : Certain compounds have demonstrated the ability to inhibit NF-kB activity, a transcription factor linked to inflammation and cancer progression. For instance, some analogs showed IC50_{50} values ranging from 7.1 to 12.1 µM against NF-kB activation .

Neuroprotective Effects

Preliminary studies have suggested neuroprotective effects attributed to the structural characteristics of benzoannulenes. These compounds may interact with neurotransmitter systems or exhibit antioxidant properties that could mitigate neurodegenerative processes.

Case Studies and Research Findings

  • Case Study on Antifungal Activity :
    • A study evaluated the antifungal efficacy of various benzoannulene derivatives against Saccharomyces cerevisiae, showing that modifications in the molecular structure can enhance activity against resistant strains.
    • Results indicated that specific substitutions on the benzoannulene core significantly improved antifungal potency.
  • Cancer Chemoprevention Research :
    • A detailed investigation into the chemopreventive properties of related compounds found that they can induce quinone reductase (QR), a critical enzyme in cancer prevention. The presence of potent QR inducers supports traditional uses in cancer prevention .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50_{50} / MIC (µg/mL)Reference
2-Methoxy-benz-annuleneAntifungal≤32
Benzoannulene Derivative ANF-kB Inhibition7.1 - 12.1
Benzoannulene Derivative BQR InductionNot specified

Q & A

Advanced Research Question

  • Directed C–H activation : Use directing groups (e.g., pyridyl) to achieve meta/para selectivity in halogenation or alkylation .
  • Protection-deprotection : Temporarily protect the amine with Boc groups to prevent undesired side reactions during electrophilic substitutions .
  • Computational modeling : DFT calculations predict reactive sites by analyzing electron density (e.g., Fukui indices) .

How to resolve discrepancies in spectral data between synthesized batches?

Advanced Research Question

  • Batch comparison : Run ¹H NMR in identical solvents (e.g., CDCl₃) and temperatures.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., over-reduced amines or oxidation artifacts) .
  • X-ray crystallography : Confirm absolute configuration if stereocenters are present .

What pharmacological targets are associated with derivatives of this compound?

Advanced Research Question
Derivatives like IN-1130 (a TGF-βI receptor kinase inhibitor) show activity in cancer research. Structural analogs with electron-withdrawing groups (e.g., fluoro) enhance binding to kinase ATP pockets . The benzo[7]annulene scaffold mimics natural product frameworks, enabling interactions with G-protein-coupled receptors (GPCRs) .

How does stereochemistry affect bioactivity, and how is it controlled?

Advanced Research Question

  • Diastereomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt formation with tartaric acid .
  • Bioactivity impact : In TGF-β inhibitors, the (S)-enantiomer exhibits 10-fold higher potency than (R) .
  • Dynamic resolution : Adjust reaction kinetics (e.g., temperature) to favor one enantiomer during reductive amination .

What challenges arise in scaling up synthesis while maintaining purity?

Advanced Research Question

  • Reaction exotherms : Use jacketed reactors to control temperature during hydrogenation .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Process analytics : Implement inline PAT (Process Analytical Technology) to monitor intermediate purity .

How to design analogs for SAR studies to enhance selectivity?

Advanced Research Question

  • Substituent variation : Introduce halogens (Br, Cl) at C-3/C-7 to modulate lipophilicity and H-bonding .
  • Ring expansion : Test benzo[8]annulene analogs to alter conformational flexibility and binding pocket fit .
  • In silico screening : Docking studies (e.g., AutoDock Vina) prioritize analogs with predicted Ki values < 100 nM .

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